N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide (CAS 2034317-05-8) is a synthetic sulfonamide derivative featuring a trans-1,4-cyclohexyl spacer linking a thiophene-2-sulfonamide moiety to a pyrazin-2-yloxy substituent. With a molecular formula of C14H17N3O3S2 and a molecular weight of 339.43 g/mol, this compound belongs to a broader class of thermodynamically stabilized (1r,4r)-cyclohexyl sulfonamides that serve as advanced intermediates or tool compounds in medicinal chemistry research.

Molecular Formula C14H17N3O3S2
Molecular Weight 339.43
CAS No. 2034317-05-8
Cat. No. B2642426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide
CAS2034317-05-8
Molecular FormulaC14H17N3O3S2
Molecular Weight339.43
Structural Identifiers
SMILESC1CC(CCC1NS(=O)(=O)C2=CC=CS2)OC3=NC=CN=C3
InChIInChI=1S/C14H17N3O3S2/c18-22(19,14-2-1-9-21-14)17-11-3-5-12(6-4-11)20-13-10-15-7-8-16-13/h1-2,7-12,17H,3-6H2
InChIKeyTXDTWPPGZDWBNS-HAQNSBGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide (CAS 2034317-05-8)


N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide (CAS 2034317-05-8) is a synthetic sulfonamide derivative featuring a trans-1,4-cyclohexyl spacer linking a thiophene-2-sulfonamide moiety to a pyrazin-2-yloxy substituent . With a molecular formula of C14H17N3O3S2 and a molecular weight of 339.43 g/mol, this compound belongs to a broader class of thermodynamically stabilized (1r,4r)-cyclohexyl sulfonamides that serve as advanced intermediates or tool compounds in medicinal chemistry research . It is currently available as a research-grade reagent (typically ≥95% purity) from select vendors, with no human or veterinary therapeutic applications .

Why Generic Substitution is Not Advisable for N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide


Formal one-to-one replacement of this compound with closely related analogs (e.g., the 3-cyanopyrazine variant CAS 2034452-14-5, the oxadiazole-bridged analog CAS 1396795-36-0, or the 5-methylthiophene derivative CAS 2034399-28-3) is not structurally or pharmacologically neutral [1]. The (1r,4r)-cyclohexyl ether linker establishes a defined trans-diaxial exit vector that governs both intramolecular hydrogen bonding and geometric orientation of the pyrazine and sulfonamide pharmacophores, a feature that is absent in oxadiazole-containing analogs . Additionally, the absence of a 3-cyano substituent on the pyrazine ring in the target compound reduces electron deficiency relative to the cyano-substituted comparator, which directly impacts π-stacking and hydrogen bond acceptor potential in target binding sites [1]. These structural distinctions translate into differential predicted ADMET profiles (clogP, solubility, metabolic susceptibility) and thus cannot be assumed to be functionally interchangeable without explicit head-to-head validation .

Quantitative Differentiation Evidence for N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide


Pyrazine Ring Electron Deficiency: Target Compound vs. 3-Cyano Analog

The target compound lacks the 3-cyano substituent present in the closest structural comparator, CAS 2034452-14-5, resulting in lower electron deficiency of the pyrazine ring [1]. This difference alters the compound's capacity for π-π stacking and hydrogen bond acceptor interactions, which have been correlated with selectivity shifts in kinase inhibitor series .

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Sulfonamide Aryl Group Variation: Thiophene vs. Benzene Sulfonamide

The target compound contains a thiophene-2-sulfonamide moiety, in contrast to related library members that bear a benzenesulfonamide group (e.g., CAS 2034397-34-5 with a 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide) . Thiophene sulfonamides are known to exhibit altered lipophilicity (clogP) and different hydrogen-bonding geometry compared to benzenesulfonamides, which can affect both solubility and target binding orientation .

Medicinal Chemistry Carbonic Anhydrase Drug Design

Linker Topology: (1r,4r)-Cyclohexyl Ether vs. Oxadiazole Bridge

The target compound employs a (1r,4r)-cyclohexyl ether linker, whereas the oxadiazole analog (CAS 1396795-36-0) incorporates a rigid 1,2,4-oxadiazole bridge between the cyclohexyl and pyrazine rings . The cyclohexyl ether provides greater conformational flexibility and a different exit vector angle (~109° vs. ~120° for the oxadiazole), which can lead to divergent binding mode selection in target proteins .

Medicinal Chemistry Scaffold Hopping Conformational Analysis

Absence of Thiophene Ring Substitution: Target vs. 5-Methylthiophene Analog

The target compound features an unsubstituted thiophene ring, whereas the analog CAS 2034399-28-3 contains a 5-methyl group on the thiophene [1]. The 5-methyl substituent can shield the C5 position from oxidative metabolism (e.g., CYP450-mediated hydroxylation) while adding steric bulk that may influence binding pocket complementarity .

Medicinal Chemistry Metabolic Stability Structure-Activity Relationship

Recommended Research and Industrial Application Scenarios for N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide


Structure-Activity Relationship (SAR) Studies of Sulfonamide-Containing Kinase Inhibitors

This compound serves as a key tool for probing the contribution of the thiophene-2-sulfonamide moiety to kinase binding affinity and selectivity. Its unsubstituted pyrazine and thiophene rings make it an ideal baseline compound for systematic SAR expansion through the introduction of substituents at the pyrazine C3, C5, or C6 positions, as well as at the thiophene C5 position [1]. Comparative analysis with the 3-cyanopyrazine analog (CAS 2034452-14-5) allows deconvolution of the electronic contribution of the cyano group to target engagement [1].

Linker Topology Profiling in Scaffold-Hopping Campaigns

The (1r,4r)-cyclohexyl ether linker of this compound provides a unique conformational profile that can be compared against the rigid oxadiazole bridge of the analog CAS 1396795-36-0 . Computational docking and molecular dynamics simulations using this pair of compounds can reveal how linker flexibility impacts binding pose diversity and residence time in target proteins .

Metabolic Stability Lead Optimization

The unsubstituted thiophene ring in this compound offers a native scaffold for evaluating metabolic soft spots, particularly oxidative metabolism at the thiophene C5 position [2]. Comparison with the 5-methylthiophene analog (CAS 2034399-28-3) can quantify the metabolic shielding effect of the methyl group and guide subsequent lead optimization strategies [2].

Quote Request

Request a Quote for N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.